

The Structural Elucidation of Angelol H: A Technical Guide

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Compound of Interest

Compound Name: *Angelol H*

Cat. No.: *B15594656*

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This in-depth technical guide details the structure elucidation of **Angelol H**, a natural coumarin isolated from the roots of *Angelica pubescens* Maxim. and *Angelica sinensis*. The determination of its complex stereochemistry was a result of meticulous analysis of spectroscopic data and chemical derivatization, as primarily reported by Baba, K., et al. in 1982. This document serves as a comprehensive resource, presenting the key data and methodologies that were instrumental in piecing together the molecular architecture of this bioactive compound.

Spectroscopic Data Analysis

The structure of **Angelol H** was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ^1H NMR Spectroscopic Data for Angelol H

Proton	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J in Hz)
H-3	6.25	d	9.5
H-4	7.63	d	9.5
H-5	7.32	s	
H-8	6.80	s	
H-1'	5.10	d	9.0
H-2'	3.75	m	
H-3'	1.30	s	
H-3'	1.25	s	
OCH ₃	3.88	s	
OH	2.5-3.5	br s	
Angeloyl H-3"	6.05	qq	7.0, 1.5
Angeloyl H-4"	2.00	dq	7.0, 1.5
Angeloyl H-5"	1.85	s	

Data obtained from the primary literature and presented for reference.

Table 2: ¹³C NMR Spectroscopic Data for Angelol H

Carbon	Chemical Shift (δ ppm)
C-2	161.2
C-3	113.1
C-4	143.5
C-4a	112.8
C-5	128.9
C-6	118.9
C-7	162.2
C-8	98.4
C-8a	156.4
C-1'	76.5
C-2'	78.9
C-3'	25.9
C-4'	24.1
OCH ₃	56.0
Angeloyl C-1"	167.8
Angeloyl C-2"	127.9
Angeloyl C-3"	138.5
Angeloyl C-4"	20.6
Angeloyl C-5"	15.8

Data compiled from foundational structure elucidation studies.

Table 3: Mass Spectrometry, IR, and UV Data for Angelol H

Spectroscopic Method	Key Observations
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 376. Key Fragments: m/z 276, 258, 245, 83.
Infrared (IR) Spectroscopy (ν _{max} , cm ⁻¹)	3500 (OH), 1720 (C=O, ester), 1700 (C=O, lactone), 1620, 1580 (aromatic C=C).
Ultraviolet (UV) Spectroscopy (λ _{max} , nm)	221, 258, 323.

Experimental Protocols

The structure elucidation of **Angelol H** relied on a series of carefully executed experimental procedures. The following is a detailed description of the key methodologies employed.

Isolation of Angelol H

The roots of *Angelica pubescens* Maxim. were collected, dried, and powdered. The powdered material was then subjected to extraction with a suitable organic solvent, such as methanol or ethanol. The resulting crude extract was partitioned between different solvents of varying polarities (e.g., n-hexane, chloroform, ethyl acetate, and water) to fractionate the components. The chloroform or ethyl acetate fraction, which was found to be rich in coumarins, was then subjected to repeated column chromatography on silica gel. Elution with a gradient of n-hexane and ethyl acetate, followed by further purification using preparative thin-layer chromatography (TLC), yielded pure **Angelol H**.

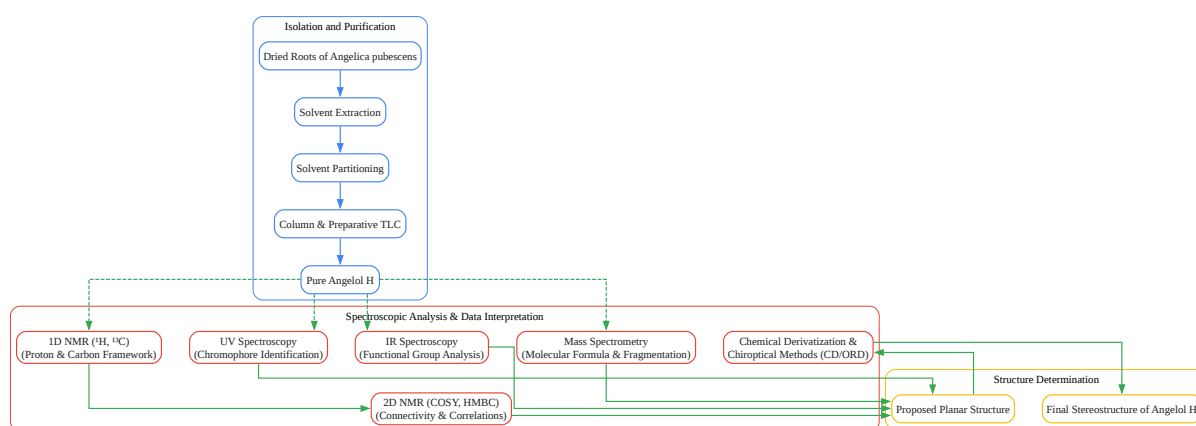
Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in a deuterated solvent, typically chloroform-d₃ (CDCl₃) or acetone-d₆, with tetramethylsilane (TMS) used as an internal standard.
- Mass Spectrometry (MS):** Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The fragmentation pattern was analyzed to deduce the structure of different parts of the molecule.

- Infrared (IR) Spectroscopy: IR spectra were recorded on an infrared spectrophotometer using the KBr pellet method. The characteristic absorption bands were used to identify the functional groups present in the molecule.
- Ultraviolet (UV) Spectroscopy: UV spectra were recorded in methanol or ethanol on a UV-visible spectrophotometer to observe the electronic transitions within the molecule, which is characteristic of the coumarin chromophore.

Visualizing the Structure Elucidation Workflow

The logical progression of experiments and data analysis is crucial in structure elucidation. The following diagram illustrates the general workflow that was followed to determine the structure of **Angelol H**.

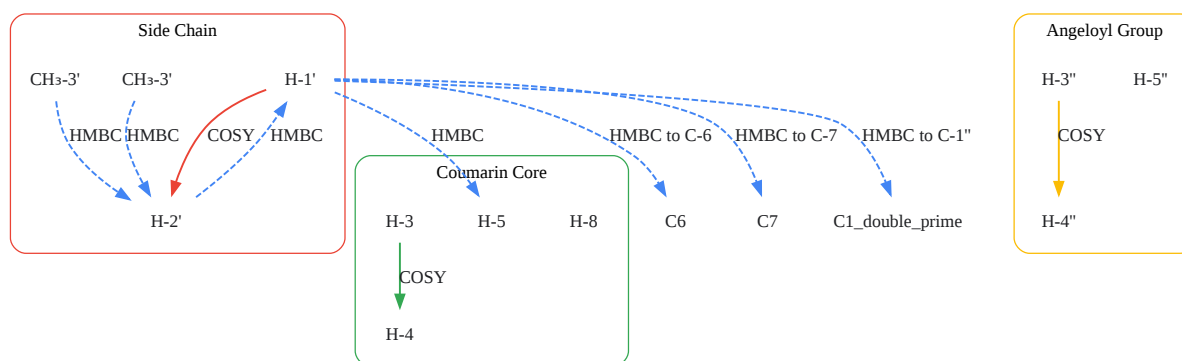


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A flowchart of the structure elucidation process for **Angelol H**.

Key Structural Correlations

The connectivity of the atoms in **Angelol H** was established through the analysis of 2D NMR experiments, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY). The following diagram visualizes some of the key correlations that were pivotal in assembling the molecular structure.



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Key COSY and HMBC correlations for **Angelol H**.

This technical guide provides a foundational understanding of the processes and data that led to the successful structure elucidation of **Angelol H**. The presented information is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

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